molecular formula C17H19N5O3 B2958744 9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848061-89-2

9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2958744
CAS No.: 848061-89-2
M. Wt: 341.371
InChI Key: MSUXCLCJUPDXTB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-f]purine-dione family, characterized by a tricyclic scaffold combining pyrimidine and purine moieties. The structure features a 4-methoxyphenyl substituent at position 9 and methyl groups at positions 1 and 2. Its molecular formula is C₁₉H₂₁N₅O₃ (molecular weight: 375.4 g/mol).

Properties

IUPAC Name

9-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-19-14-13(15(23)20(2)17(19)24)22-10-4-9-21(16(22)18-14)11-5-7-12(25-3)8-6-11/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXCLCJUPDXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine and pyrimidine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with various biological targets and its therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: 302.33 g/mol

The biological activity of this compound primarily revolves around its interaction with adenosine receptors and monoamine oxidase (MAO) enzymes. Research indicates that it acts as an antagonist for both A1_1 and A2A_2A adenosine receptors and inhibits MAO-B activity. These interactions suggest potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Table 1: Biological Activity Summary

Activity Target Effect Reference
Adenosine A1_1 receptorAntagonistKi_i = 249 nM
Adenosine A2A_2A receptorAntagonistKi_i = 253 nM
Monoamine oxidase B (MAO-B)InhibitorIC50_{50} = 508 nM

Pharmacological Studies

Recent studies have demonstrated the efficacy of the compound in various in vitro assays. For instance:

  • Neuroprotective Effects: The compound exhibited neuroprotective properties by reducing oxidative stress in neuronal cell lines.
  • Antidepressant Activity: In animal models, it showed significant antidepressant-like effects comparable to standard treatments.

Case Study: Neuroprotective Effects

A study conducted on rat models indicated that administration of this compound significantly improved cognitive functions and reduced markers of neuroinflammation. This was attributed to its ability to modulate adenosine receptor activity and inhibit MAO-B.

Structure-Activity Relationship (SAR)

The modification of substituents on the purine ring has been explored to enhance biological activity. Compounds with different phenyl ring substitutions demonstrated varying affinities for adenosine receptors. For example:

  • Substituent Variations: The introduction of electron-donating groups on the phenyl ring increased receptor binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 9

Position 9 modifications significantly influence pharmacological profiles:

9-(2-Chloro-6-fluorobenzyl) Derivative
  • Structure : 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • Molecular Formula : C₁₉H₁₈ClFN₄O₂ (MW: 392.8 g/mol)
  • Activity: Acts as a dual-target inhibitor of MAO-B and adenosine receptors, relevant for neurodegenerative diseases.
  • Synthesis : Utilizes solvent-free microwave-assisted methods, enhancing reaction efficiency .
  • Key Finding : Reduced side effects compared to traditional tricyclic antidepressants.
9-(3,4-Dihydroxyphenethyl) Derivative
  • Structure : 9-(3,4-dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (20a)
  • Molecular Formula : C₁₉H₂₁N₅O₄ (MW: 391.4 g/mol)
  • Synthesis : Demethylation of methoxy precursors using HCl yields bioactive dihydroxy derivatives (71% yield) .
9-(2-Methoxyphenyl) Isomers
  • Structures :
    • 9-(2-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (MW: 431.5 g/mol)
    • 9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS: 877616-62-1)
Anti-inflammatory Activity
  • Compound : 9-Benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido[2,1-f]purine-4,8(1H,9H)-dione
  • Activity : Exhibits COX-2 inhibition comparable to naproxen (IC₅₀ ≈ 1 µM) in adjuvant-induced arthritis models.
  • Advantage: No gastric ulcerogenicity, addressing a key limitation of earlier 2-oxo series compounds .
Neuroprotective Activity
  • Compound : 9-(3,4-Dihydroxyphenethyl) derivative (20a)
  • Activity: Inhibits receptor tyrosine kinases (RTKs) and HIV-1 reverse transcriptase, with IC₅₀ values in the nanomolar range.
  • Mechanism : The dihydroxyphenethyl group mimics catecholamines, enabling dopamine receptor interactions .

Structure-Activity Relationship (SAR) Insights

  • Para vs. Ortho Substitution : 4-Methoxyphenyl (target) offers optimal electronic effects for receptor binding, while 2-methoxyphenyl isomers may enhance solubility.
  • Bulkier Substituents : Prenyl (3-methyl-2-butenyl) or benzyl groups improve target specificity but reduce aqueous solubility.
  • Hydroxyl Groups : 3,4-Dihydroxyphenethyl derivatives show enhanced CNS penetration but require protective synthesis steps .

Data Tables

Table 1: Comparative Structural and Pharmacological Data

Substituent at Position 9 Molecular Formula MW (g/mol) Biological Activity Key Reference
4-Methoxyphenyl (Target) C₁₉H₂₁N₅O₃ 375.4 Scaffold for optimization
2-Chloro-6-fluorobenzyl C₁₉H₁₈ClFN₄O₂ 392.8 MAO-B inhibition, neuroprotection
3,4-Dihydroxyphenethyl C₁₉H₂₁N₅O₄ 391.4 RTK/HIV-1 inhibition
2-Methoxyphenyl C₂₄H₂₅N₅O₃ 431.5 Structural isomer (activity N/A)

Q & A

Q. What synthetic methodologies are commonly employed for preparing purine-dione derivatives like 9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione?

  • Methodological Answer : A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is frequently used for introducing aryl groups to purine scaffolds. For example, substituted phenylboronic acids can react with halogenated purine precursors under reflux conditions in toluene with K2_2CO3_3 as a base and Pd(Ph3_3)4_4 as a catalyst . Purification via column chromatography (e.g., EtOAc/hexane gradients) is typical. Yield optimization may require adjusting reaction time (e.g., 12–24 hours) and stoichiometric ratios.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters include:
  • Data-to-parameter ratio : ≥15.0 for reliable refinement.
  • R-factor : ≤0.052 for high precision .
    Complementary techniques like 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) should align with computational predictions (e.g., DFT-optimized geometries).

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) with UV detection (e.g., 254 nm) is recommended for purity analysis, especially for detecting analogs like theophylline-related compounds . Stability studies under varying pH/temperature conditions should include mass loss tracking via thermogravimetric analysis (TGA).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer : Systematic screening of catalysts (e.g., Pd(OAc)2_2 vs. Pd(Ph3_3)4_4), solvents (toluene vs. DMF), and bases (K2_2CO3_3 vs. Cs2_2CO3_3) is critical. For example, using N-ethyl-N,N-diisopropylamine in THF improved yields (89%) in related purine syntheses by enhancing nucleophilicity . Design-of-experiments (DoE) software can model multifactorial interactions.

Q. What conformational insights can be derived from crystallographic data for this compound?

  • Methodological Answer : SC-XRD reveals non-planar ring systems (e.g., envelope/boat conformations) with puckering amplitudes (QT_\text{T}) up to 0.463 Å. Hydrogen-bonding motifs (e.g., C–H⋯O) stabilize crystal packing, forming R_2$$^2(12) and R_4$$^4(28) ring motifs . Compare with analogs like 9-(4-fluorophenyl) derivatives to assess substituent effects on torsion angles .

Q. How should researchers address contradictions in reported synthetic yields or biological activities across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent quality : Anhydrous vs. hydrated solvents.
  • Catalyst deactivation : Trace oxygen/moisture in Pd-catalyzed reactions .
  • Biological assays : Variability in cell lines or assay protocols.
    Validate methods via interlaboratory reproducibility studies and meta-analyses of published data.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) .
  • In silico docking : Use molecular dynamics simulations to predict binding affinities for targets like kinases or phosphodiesterases.
  • In vitro assays : Test inhibition of enzymatic activity (e.g., xanthine oxidase) with IC50_{50} determination .

Key Recommendations for Researchers

  • Prioritize SC-XRD for unambiguous structural validation.
  • Use UPLC with gradient elution for purity checks.
  • Cross-validate biological activities using orthogonal assays (e.g., fluorescence-based vs. radiometric).

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